molecular formula C6H5ClN2O2 B13667640 2-Chloro-5-hydroxynicotinamide

2-Chloro-5-hydroxynicotinamide

Cat. No.: B13667640
M. Wt: 172.57 g/mol
InChI Key: DCZBPKPIJUHEII-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxynicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 This compound is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fifth position on the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxynicotinamide typically involves the chlorination of 5-hydroxynicotinamide. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out by adding 2-hydroxyl-5-nitropyridine, N,N-Diethyl Aniline, and etamon chloride to phosphorus oxychloride, maintaining the temperature between 120°C to 125°C for 5 to 8 hours . The reaction mixture is then cooled, and the product is isolated by filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method involves the use of 2-halogenated acrylate as an initial raw material, which is sequentially condensed with nitromethane and triethyl orthoformate, followed by cyclization to obtain 2-hydroxy-5-nitropyridine. This intermediate is then chlorinated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxynicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 2-substituted-5-hydroxynicotinamides.

    Oxidation Reactions: Products include 2-chloro-5-nitronicotinamide.

    Reduction Reactions: Products include 2-chloro-5-aminonicotinamide.

    Coupling Reactions: Products include various biaryl compounds.

Scientific Research Applications

2-Chloro-5-hydroxynicotinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxynicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in nicotinamide metabolism. This modulation can affect various cellular processes, including energy production, DNA repair, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitropyridine
  • 2-Chloro-5-hydroxynicotinic acid
  • 2-Chloro-5-aminonicotinamide

Comparison

2-Chloro-5-hydroxynicotinamide is unique due to the presence of both a chlorine atom and a hydroxyl group on the nicotinamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-chloro-5-hydroxypyridine-3-carboxamide

InChI

InChI=1S/C6H5ClN2O2/c7-5-4(6(8)11)1-3(10)2-9-5/h1-2,10H,(H2,8,11)

InChI Key

DCZBPKPIJUHEII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Cl)O

Origin of Product

United States

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